

physical and chemical characteristics of 3-Nitro-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 3-Nitro-4-(trifluoromethyl)aniline

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An In-depth Technical Guide to 3-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)aniline, also known as 5-Amino-2-nitrobenzotrifluoride, is a highly functionalized aniline derivative with significant applications in various fields of chemical synthesis. Its molecular structure, featuring both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group, imparts unique reactivity and makes it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis protocols, and relevance in research and development, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is of particular interest in drug development as it can enhance metabolic stability and bioavailability.^[1]

Chemical Identity and Physical Properties

This compound is a yellow to orange crystalline powder at room temperature.^{[2][3]} Its core structure consists of an aniline ring substituted with a nitro group and a trifluoromethyl group.

Table 1: Physicochemical Properties of 3-Nitro-4-(trifluoromethyl)aniline

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[2]
Molecular Weight	206.12 g/mol	[2][4]
CAS Number	393-11-3	[2]
Appearance	Yellow to orange crystalline powder	[2][3][5]
Melting Point	124-130 °C	[2]
Boiling Point	326.4±42.0 °C (Predicted)	[5]
Density	1.4711 (Estimate)	[5]
pKa	-0.22±0.10 (Predicted)	[5]
LogP (Octanol/Water)	2.196 (Calculated)	[6]
Water Solubility (log ₁₀ WS)	-2.86 (Calculated)	[6]
Storage Temperature	2-8°C	[5]
Solubility	DMSO (Slightly), Methanol (Slightly)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Nitro-4-(trifluoromethyl)aniline**.

Table 2: Key Spectroscopic Data

Technique	Data Highlights	Source(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J=9.3 Hz, 1H)	[5][7]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz), 123.2 (q, J=272.5 Hz), 118.9 (CH), 117.8 (q, J=32.2 Hz)	[5][7]
Infrared (IR) (FTIR, CHCl ₃) ν_{max}	3535 cm ⁻¹ (NH ₂), 3434 cm ⁻¹ (NH ₂), 1635 cm ⁻¹ , 1592 cm ⁻¹ (NO ₂), 1520 cm ⁻¹ (NO ₂)	[5][7]
Mass Spectrometry (MS)	[M+Na] ⁺ calculated for C ₇ H ₅ F ₃ N ₂ NaO ₂ : 229.0195; found: 229.0195	[5][7]

Synthesis and Reactivity

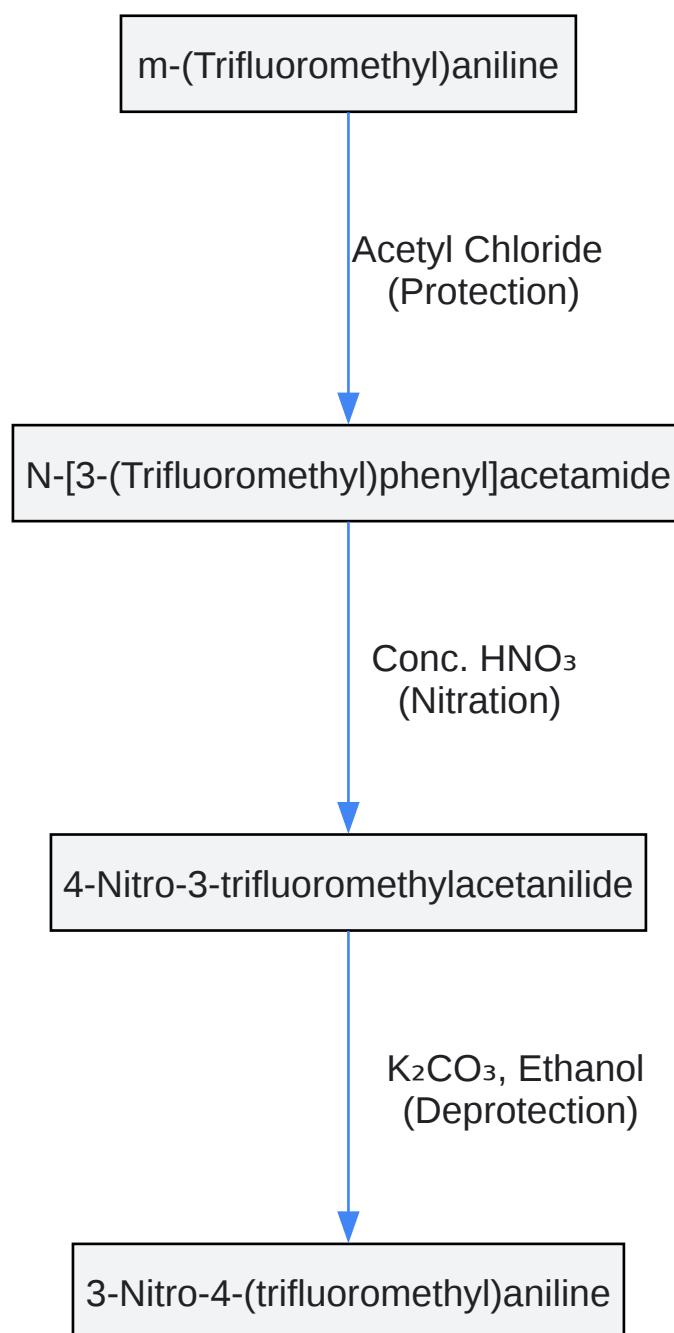
3-Nitro-4-(trifluoromethyl)aniline is primarily used as an organic intermediate.[5][7] A common synthetic approach involves the protection of the amino group of m-(trifluoromethyl)aniline, followed by nitration and subsequent deprotection.

A patented method for the preparation of **3-Nitro-4-(trifluoromethyl)aniline** involves the following steps[8]:

- Acetylation: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to produce N-[3-(trifluoromethyl)phenyl]acetamide. This step protects the amine group.
- Nitration: The resulting acetanilide is nitrated using concentrated nitric acid under heated conditions (e.g., 60-65°C) to yield 4-nitro-3-trifluoromethylacetanilide.
- Deprotection (Hydrolysis): The acetyl group is removed by heating the 4-nitro-3-trifluoromethylacetanilide in an ethanol solution containing potassium carbonate. The

reaction is typically heated to 60-80°C to afford the final product, **3-Nitro-4-(trifluoromethyl)aniline**.^[8]

This method is noted for its high yield and the generation of fewer positional isomers as impurities.^[8]



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Diagram 1: Synthesis workflow for **3-Nitro-4-(trifluoromethyl)aniline**.

Applications in Research and Drug Development

The unique electronic properties conferred by the nitro and trifluoromethyl groups make this compound a versatile building block.

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of various pharmaceuticals.^[2] Notably, it is used to prepare the non-steroidal anti-androgen drug flutamide and is also a metabolite of flutamide.^{[5][7]} Its structure is integral for certain anti-inflammatory, analgesic, and anti-cancer drugs.^{[1][2]}
- **Agrochemicals:** The compound is employed in the formulation of herbicides and pesticides, where its structure contributes to potent and selective biological activity.^{[1][2]}
- **Dyes and Pigments:** It serves as an intermediate in the production of specialized dyes and pigments.^[2]
- **Analytical Chemistry:** It can be utilized as a reagent in various analytical methods for the detection and quantification of other chemical substances.^[2]

Safety and Handling

3-Nitro-4-(trifluoromethyl)aniline is considered hazardous and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H301	Toxic if swallowed	[4]
H315	Causes skin irritation	[9]
H319	Causes serious eye irritation	[9]
H335	May cause respiratory irritation	[9]

Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[10][11]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]
- Avoid breathing dust.[10]
- Wash hands thoroughly after handling.[10][11]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]

In case of exposure, immediate first aid is necessary. For skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth and seek immediate medical attention.[10][11]

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